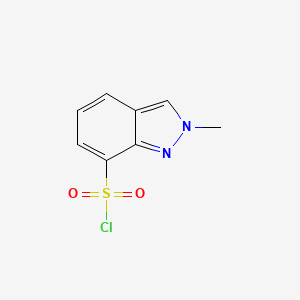

2-Methyl-2H-indazole-7-sulfonyl chloride

描述

属性

IUPAC Name |

2-methylindazole-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-3-2-4-7(8(6)10-11)14(9,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGUGXQXIHUXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=C(C2=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Sulfonyl Chloride Formation via Sulfonation and Chlorination

A classical approach to synthesize sulfonyl chlorides involves sulfonation of the aromatic ring followed by chlorination of the sulfonic acid group. For indazole derivatives:

- Step 1: Sulfonation of 2-methylindazole to yield 2-methylindazole-7-sulfonic acid or a sulfonyl intermediate.

- Step 2: Chlorination of the sulfonic acid group using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to afford the sulfonyl chloride.

This method is supported by general sulfonyl chloride synthesis protocols and is consistent with procedures used for related indazole sulfonyl chlorides.

Diazotization and Sandmeyer-Type Sulfonyl Chloride Synthesis

Advanced synthetic routes for aromatic sulfonyl chlorides, including indazole derivatives, employ diazonium salt intermediates:

- Step 1: Diazotization of an amino-substituted indazole derivative using sodium nitrite in acidic conditions at low temperatures (below -5 °C).

- Step 2: Reaction of the diazonium salt with copper(I) chloride in the presence of sulfur dioxide and acids to introduce the sulfonyl chloride moiety via a Sandmeyer-type reaction.

This method, detailed in sulfonyl chloride substrate precursor synthesis, provides a controlled way to introduce sulfonyl chloride groups in aromatic systems and can be adapted for 2-methylindazole derivatives.

Palladium-Catalyzed Coupling and Functionalization

Recent patents describe methods involving palladium-catalyzed coupling reactions to prepare substituted indazole compounds that can be further functionalized to sulfonyl chlorides:

- Use of palladium(II) acetate as a catalyst with ligands like tri-o-tolylphosphine.

- Coupling of indazole derivatives substituted with activated groups with thiophenol derivatives to form sulfide-bridged ring structures.

- Subsequent oxidation and chlorination steps to yield sulfonyl chloride functionalities.

Though these methods focus on complex indazole derivatives, the approach can be adapted for preparing this compound by modifying the substituents and reaction conditions.

Research Findings and Optimization Data

While direct detailed experimental data on this compound preparation is limited in open literature, related indazole sulfonyl chlorides and sulfonamides have been synthesized efficiently using the following insights:

- Reaction Conditions: Low-temperature diazotization (below -5 °C) is critical to maintain diazonium salt stability.

- Chlorination Agents: Thionyl chloride and phosphorus pentachloride are effective for converting sulfonic acids to sulfonyl chlorides.

- Catalysts and Ligands: Palladium catalysts with appropriate phosphine ligands enhance coupling efficiency in indazole functionalization.

- Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile are commonly used for coupling and sulfonylation reactions.

- Yields: Optimization of reagent ratios, temperature, and reaction time can improve yields significantly.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

2-Methyl-2H-indazole-7-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonate Esters: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

科学研究应用

2-Methyl-2H-indazole-7-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: Utilized in the study of biological pathways and mechanisms due to its ability to modify biomolecules through sulfonylation reactions.

作用机制

The mechanism of action of 2-Methyl-2H-indazole-7-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These reactions can modify the activity of biomolecules, potentially affecting various biological pathways and molecular targets .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2-methyl-2H-indazole-7-sulfonyl chloride and structurally related compounds:

Broader Context: Sulfonyl-Containing Agrochemicals

These compounds exploit sulfonyl motifs for herbicidal activity, highlighting the versatility of sulfonyl derivatives compared to indazole- or indole-based systems.

生物活性

2-Methyl-2H-indazole-7-sulfonyl chloride is a sulfonyl chloride derivative of indazole, a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, cellular effects, and research findings related to the biological activity of this compound, along with relevant case studies and data tables.

This compound serves as an important building block in organic synthesis and has been shown to interact with various enzymes and proteins. The sulfonyl chloride group allows for the formation of sulfonamide bonds, which can modify enzyme activity and influence biochemical pathways. Notably, it can act as an enzyme inhibitor by binding to active sites, preventing substrate access.

Key Interactions

- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, which may lead to altered metabolic pathways.

- Protein Modification : It can modify proteins through sulfonylation reactions, impacting their function and stability.

Cellular Effects

The influence of this compound extends to various cellular processes:

- Cell Signaling : It modulates signaling pathways by interacting with signaling proteins, leading to changes in downstream effects.

- Gene Expression : The compound can affect gene expression by interacting with transcription factors, thereby altering the transcriptional landscape of cells .

Case Studies

- Inhibition Studies : A study demonstrated that sulfonamide derivatives, including those based on this compound, exhibited significant inhibition against carbonic anhydrase isozymes (hCA I and II) and acetylcholinesterase (AChE) with Ki values ranging from 1.42–6.58 nM .

- Anticancer Activity : Research has indicated that indazole derivatives can exhibit anticancer properties. For example, compounds structurally similar to this compound have been tested for their ability to inhibit cancer cell proliferation .

Table 1: Inhibition Profiles of 2-Methyl-2H-Indazole Derivatives

| Compound Name | Target Enzyme | Ki (nM) |

|---|---|---|

| This compound | hCA I | 1.42 |

| hCA II | 1.72 | |

| AChE | 0.20 | |

| BChE | 1.55 |

Table 2: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Enzyme Inhibition | Significant inhibition observed in various assays |

| Anticancer Activity | Effective against multiple cancer cell lines |

| Modulation of Cell Signaling | Alters downstream signaling cascades |

常见问题

Q. Basic

- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., deshielded protons near the sulfonyl group).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (230.67 g/mol, as in the 5-sulfonyl isomer) .

Advanced

For crystal structure determination:

Data Collection : Employ single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation.

Refinement : Use the SHELX suite (e.g., SHELXL for refinement), which handles high-resolution data and twinning efficiently. SHELXPRO can interface with macromolecular applications for comparative analysis .

Validation : Cross-check with checkCIF reports to resolve structural ambiguities (e.g., thermal displacement parameters) .

How can researchers address contradictions in reactivity data during sulfonamide formation?

Advanced

Contradictions often arise from competing hydrolysis or incomplete nucleophilic substitution. Methodological solutions:

- Condition Screening : Test anhydrous solvents (e.g., THF, DMF) with bases like triethylamine to scavenge HCl.

- Kinetic Monitoring : Use in situ FTIR or Cl NMR to track sulfonyl chloride consumption.

- Side-Reaction Mitigation : Pre-dry reagents and employ molecular sieves to suppress hydrolysis. Evidence from analogous sulfonyl chlorides suggests reactivity trends correlate with steric accessibility of the sulfonyl group .

What methodological frameworks support experimental design for derivatizing this compound?

Basic

Adopt a flow-based approach (Figure 3 in ):

Objective Definition : Target application (e.g., kinase inhibitor synthesis).

Reaction Optimization : DOE (Design of Experiments) to vary temperature, solvent, and stoichiometry.

Analytical Validation : Pair HPLC with LC-MS for purity assessment.

Advanced

For high-throughput derivatization:

- Automated Platforms : Use robotic liquid handlers for parallel reactions.

- Computational Pre-Screening : DFT calculations to predict sulfonyl chloride reactivity with diverse nucleophiles (e.g., amines, alcohols).

How can crystallographic data from SHELX be leveraged to resolve structural ambiguities in derivatives?

Q. Advanced

- Twinning Analysis : SHELXD and SHELXE enable rapid phasing for twinned crystals, common in sulfonamide derivatives .

- High-Resolution Refinement : SHELXL’s constraints (e.g., DFIX, FLAT) improve accuracy for disordered sulfonyl groups.

- Cross-Validation : Compare bond lengths/angles with Cambridge Structural Database entries for indazole sulfonates to identify outliers .

What safety protocols are critical when handling this compound?

Q. Basic

- Storage : Keep anhydrous under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use.

Q. Advanced

- Hydrolysis Monitoring : Implement real-time gas sensors for HCl detection during large-scale reactions.

- Waste Management : Neutralize sulfonyl chloride waste with ice-cold sodium bicarbonate before disposal.

Notes

- Data Limitations : Structural and reactivity data for the 7-sulfonyl isomer are inferred from analogous compounds (e.g., 5-sulfonyl chloride, CAS 1097731-30-0) due to limited direct studies .

- Software Citations : SHELX programs should be cited in crystallographic studies per the author’s guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。